Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Description
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate is a heterocyclic ester featuring a 1,3-thiazole ring substituted at the 2-position and linked via a propiolate (prop-2-ynoate) backbone. The compound belongs to a broader class of thiazole derivatives, which are widely studied for their biological activities, including antiviral, antimicrobial, and enzyme-inhibitory properties . The triple bond in the propiolate moiety confers unique reactivity, making it a valuable intermediate in organic synthesis and drug discovery.
Properties
IUPAC Name |
ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-9-5-6-12-7/h5-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLDLCHIIQOGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research indicates that Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate exhibits notable antimicrobial and antifungal properties. The thiazole ring's ability to interact with specific enzymes suggests potential mechanisms for inhibiting microbial growth. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with cellular signaling pathways. For instance, compounds similar to this compound have demonstrated selective action against glioblastoma and melanoma cells in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Anticancer | Selective inhibition of glioblastoma and melanoma |
Drug Development
This compound serves as a scaffold for developing pharmaceuticals targeting specific biological pathways. Its unique structure allows for modifications that can enhance efficacy or selectivity against particular targets .
Mechanism of Action Studies
Studies exploring the interaction of this compound with various biological targets have revealed its potential to modulate enzyme activity. Understanding these mechanisms is critical for optimizing its therapeutic applications .
Agricultural Applications
The compound is also being explored for its use in agriculture as a potential pesticide or herbicide due to its biological activity against plant pathogens. The thiazole moiety is known to enhance the efficacy of agrochemicals by improving their interaction with biological systems .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound involved testing against several bacterial strains. The results indicated significant inhibition rates compared to control groups, supporting its potential use as an antimicrobial agent.
Case Study 2: Anticancer Research
In another study focusing on cancer cell lines, this compound demonstrated selective cytotoxicity against glioblastoma cells while sparing normal cells. This selectivity highlights its promise as a lead compound for further drug development.
Mechanism of Action
The mechanism by which Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved are often specific to the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in the position of the thiazole substituent, backbone structure, or functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position: The thiazol-2-yl vs.
- Backbone Structure: Propiolate derivatives (e.g., C8H7NO2S) are more reactive than saturated analogs like Ethyl 2-(thiazol-2-yl)propanoate due to the electron-deficient triple bond .
- Aromatic vs. Aliphatic Systems : Ethyl 3-(1,3-thiazol-2-yl)benzoate incorporates a benzene ring, enhancing planarity and π-π stacking interactions compared to aliphatic backbones .
Physical and Chemical Properties
- Melting Points : Ethyl 3-(1,3-thiazol-2-yl)benzoate melts at 50–52°C, while propiolate derivatives (e.g., CAS 1343307-98-1) are typically liquids or low-melting solids due to reduced crystallinity .
- Solubility : Propiolate derivatives are more polar than benzoate analogs, enhancing solubility in aprotic solvents like DCM or DMF .
Biological Activity
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various biological activities. The compound has the following structural formula:
Antimicrobial Properties
Research indicates that thiazole derivatives often exhibit antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. A study reported that compounds with similar thiazole structures demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
Anticancer Activity
Numerous studies have explored the anticancer potential of thiazole derivatives. This compound has shown promise in inhibiting the growth of cancer cell lines. For instance, a derivative demonstrated selective action against glioblastoma and melanoma cells in vitro, suggesting potential applications in cancer therapy.
Table 1: Summary of Anticancer Activity
| Cell Line | Compound Concentration (μM) | Inhibition (%) |
|---|---|---|
| U251 (Glioblastoma) | 10 | 70 |
| WM793 (Melanoma) | 10 | 65 |
| HL60 (Leukemia) | 10 | 30 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound can modulate enzyme activity or receptor interactions, leading to various therapeutic effects. For example, it may inhibit enzymes involved in cell proliferation pathways or induce apoptosis in cancer cells .
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Research on Antimicrobial Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
